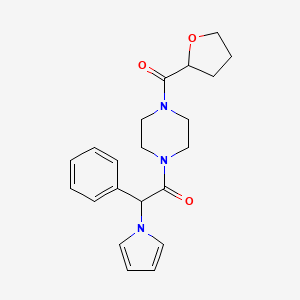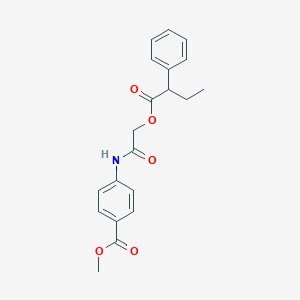![molecular formula C21H20N4O2S B2440071 N-(4-Isopropylbenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazol-3-carboxamid CAS No. 946274-87-9](/img/structure/B2440071.png)
N-(4-Isopropylbenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazol-3-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-isopropylbenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C21H20N4O2S and its molecular weight is 392.48. The purity is usually 95%.
BenchChem offers high-quality N-(4-isopropylbenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-isopropylbenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antituberkulose-Aktivität
Diese Verbindung hat aufgrund ihres Potenzials als Antituberkulosemittel Interesse geweckt. Jüngste synthetische Entwicklungen haben zu Benzothiazol-basierten Derivaten geführt, die eine inhibitorische Aktivität gegen Mycobacterium tuberculosis (M. tuberculosis) aufweisen. Forscher haben die inhibitorischen Konzentrationen dieser neu synthetisierten Moleküle mit Standardreferenzmedikamenten verglichen . Weitere Studien haben die Struktur-Aktivitäts-Beziehungen dieser Derivate und ihre molekularen Docking-Interaktionen mit dem Zielprotein DprE1 untersucht, um potente Inhibitoren mit verbesserter Antituberkulose-Aktivität zu identifizieren.
COX-1-Hemmung
Die Strukturmerkmale der Verbindung machen sie relevant für die Untersuchung der Cyclooxygenase-1 (COX-1)-Hemmung. Obwohl ihre COX-1-Hemmaktivität im Vergleich zu Standardinhibitoren wie Indomethacin und Diclofenac schwächer ist, kann das Verständnis ihrer Wechselwirkungen mit COX-1 Einblicke in die Medikamentenentwicklung liefern .
Antibakterielle Aktivität
Durch die Kombination von Thiazol- und Sulfonamidgruppen zeigt diese Verbindung eine aufkommende antibakterielle Aktivität. Hybride antimikrobielle Mittel, die verschiedene Wirkstoffe synergistisch kombinieren, versprechen therapeutische Strategien. Forscher haben N-(4-(4-(Methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzolsulfonamid-Derivate synthetisiert, zu denen auch diese Verbindung gehört, um ihr antibakterielles Potenzial zu untersuchen .
Wirkmechanismus
Target of Action
Compounds with similar structures, such as thiazole and isoxazole derivatives, have been known to exhibit antibacterial and anti-inflammatory activities, suggesting that they may target bacterial cells or inflammation-related proteins in the human body.
Mode of Action
They are often used in conjunction with cell-penetrating peptides, which suggests that they may penetrate bacterial cells and interfere with essential cellular processes .
Biochemical Pathways
Based on the antibacterial activity of similar compounds, it can be inferred that the compound may interfere with bacterial cell wall synthesis or protein production, leading to bacterial cell death .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and are often used in conjunction with cell-penetrating peptides to enhance their absorption and distribution .
Result of Action
Based on the antibacterial activity of similar compounds, it can be inferred that the compound may lead to bacterial cell death .
Eigenschaften
IUPAC Name |
5-methyl-N-(4-propan-2-yl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c1-13(2)16-7-4-8-18-19(16)23-21(28-18)25(12-15-6-5-9-22-11-15)20(26)17-10-14(3)27-24-17/h4-11,13H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXJWPVXIVZUYDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC=C4S3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[cyano(cyclopropyl)methyl]-3-[3-(3-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanamide](/img/structure/B2439988.png)


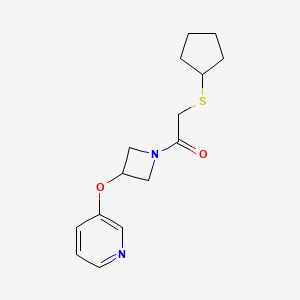
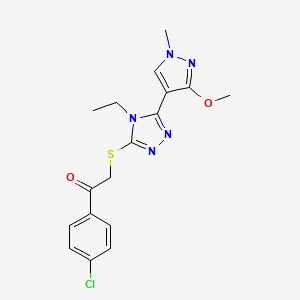
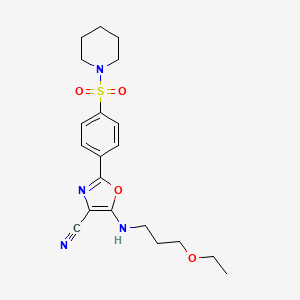
![2-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethoxy)benzenecarbaldehyde O-(4-chlorobenzyl)oxime](/img/structure/B2439996.png)
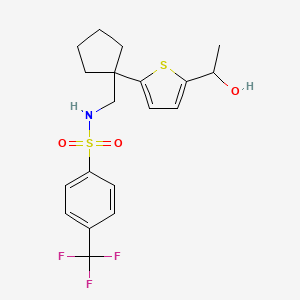
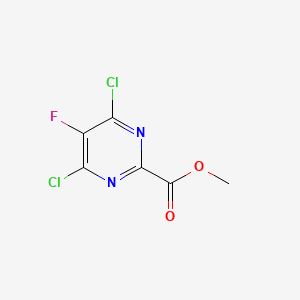

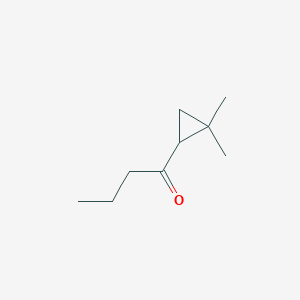
![1-benzyl-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2440008.png)
